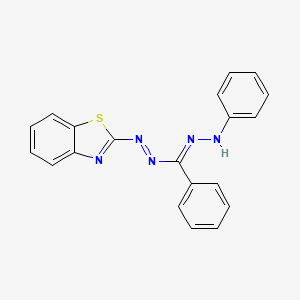

5-(2-Benzothiazolyl)-1,3-diphenylformazan

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H15N5S |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

N'-anilino-N-(1,3-benzothiazol-2-ylimino)benzenecarboximidamide |

InChI |

InChI=1S/C20H15N5S/c1-3-9-15(10-4-1)19(23-22-16-11-5-2-6-12-16)24-25-20-21-17-13-7-8-14-18(17)26-20/h1-14,22H/b23-19+,25-24? |

InChI Key |

OPOMTHCDFJEKJO-JTJSMARMSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/N=NC3=NC4=CC=CC=C4S3 |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 2 Benzothiazolyl 1,3 Diphenylformazan

Established Synthetic Routes to the Formazan (B1609692) Backbone

The most common and well-established method for synthesizing the formazan backbone of 5-(2-Benzothiazolyl)-1,3-diphenylformazan involves the coupling of a hydrazone with a diazonium salt. This classical approach offers a reliable pathway to a wide array of formazan derivatives.

Condensation Reactions with Benzothiazole (B30560) Precursors

The synthesis of this compound typically commences with the preparation of the necessary precursors. One key intermediate is the diazonium salt derived from 2-aminobenzothiazole (B30445). This is achieved by treating 2-aminobenzothiazole with nitrous acid, usually generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. researchgate.net

The other essential component is benzaldehyde (B42025) phenylhydrazone, which is prepared by the condensation of benzaldehyde with phenylhydrazine. nih.gov The subsequent coupling of the benzothiazole-2-diazonium salt with benzaldehyde phenylhydrazone in a basic medium, such as pyridine (B92270), affords the target formazan. researchgate.netnih.gov The reaction proceeds through an electrophilic attack of the diazonium ion on the electron-rich carbon of the hydrazone.

A general scheme for this synthesis is presented below:

Step 1: Diazotization of 2-Aminobenzothiazole

Step 2: Formation of Benzaldehyde Phenylhydrazone

Step 3: Coupling Reaction to Form this compound

Optimization of Reaction Conditions and Yields

The efficiency of formazan synthesis is influenced by several factors, including pH, temperature, and the nature of the solvent. The Japp-Klingemann reaction, a related method for synthesizing hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts, highlights the importance of a basic medium for the reaction to proceed efficiently. semanticscholar.org Temperature control is also crucial to minimize side reactions and decomposition of the diazonium salt. researchgate.net

While specific yield data for the synthesis of this compound is not extensively reported in readily available literature, studies on analogous formazan syntheses provide insights into potential optimization strategies. For instance, careful control of the pH during the coupling reaction is critical; a basic environment facilitates the reaction, but overly strong basic conditions can lead to decomposition of the diazonium salt. researchgate.net The choice of solvent can also impact the reaction rate and yield. semanticscholar.org Pyridine is commonly used as it acts as both a solvent and a base to neutralize the acid generated during the coupling. researchgate.net

| Parameter | Condition | Rationale |

| Temperature | 0-5 °C | Maintains the stability of the diazonium salt. |

| pH | Basic | Facilitates the coupling reaction. |

| Solvent | Pyridine | Acts as a solvent and a base. |

Novel Approaches in the Synthesis of this compound

To enhance reaction efficiency, reduce reaction times, and improve yields, modern synthetic techniques such as microwave-assisted and ultrasound-assisted synthesis have been explored for the preparation of various heterocyclic compounds, including formazans.

Microwave-assisted organic synthesis has been shown to significantly accelerate the formation of 1,3,5-triazines and other nitrogen-containing heterocycles, often leading to higher yields in shorter reaction times compared to conventional heating methods. clockss.orgnih.govmdpi.com This technique could potentially be applied to the synthesis of this compound to improve the efficiency of the coupling reaction.

Ultrasound-assisted synthesis is another green chemistry approach that can enhance reaction rates and yields. slideshare.netslideshare.netresearchgate.netmdpi.com The mechanical effects of acoustic cavitation can lead to better mixing and increased mass transfer, which could be beneficial for the heterogeneous reaction mixture often encountered in formazan synthesis.

Derivatization Strategies for Structural Modification and Functionalization

The formazan backbone, with its reactive N-H proton, offers opportunities for further structural modification and the introduction of various functional groups.

Alkylation and Arylation at Specific Reactive Sites

The nitrogen atom of the formazan chain can be alkylated using alkyl halides in the presence of a base. acsgcipr.orgreddit.com The use of a phase-transfer catalyst can facilitate this reaction, especially when dealing with reactants in different phases. researchgate.net For instance, the alkylation of the N-H group can be achieved using an alkyl bromide in a suitable solvent like DMF with a base such as potassium carbonate. reddit.com

Palladium-catalyzed C-H arylation represents a powerful tool for the formation of C-C bonds. While direct arylation of the formazan C-H bond is not widely reported, arylation of the N-H bond is a plausible transformation. nih.govnih.gov Such reactions would likely involve the use of a palladium catalyst and an aryl halide to introduce an additional aryl group onto the formazan skeleton.

Introduction of Auxiliary Functional Groups

The introduction of functional groups onto the phenyl rings of the formazan can be achieved by using appropriately substituted starting materials. For example, to introduce a nitro group, a nitro-substituted aniline (B41778) could be used as the precursor for the diazonium salt, or a nitro-substituted benzaldehyde could be used to form the initial hydrazone. nih.gov The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the final formazan molecule. mdpi.com

Mechanistic Studies of Synthetic Pathways

The formation of this compound proceeds through a well-established mechanistic pathway. The initial step is the formation of the diazonium ion from aniline. This is followed by an electrophilic attack of the diazonium ion on the carbon atom of the hydrazone. libretexts.orglibretexts.org

The proposed mechanism for the coupling reaction involves the following steps:

Formation of the Diazonium Ion: Aniline reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the benzenediazonium (B1195382) ion.

Nucleophilic Attack: The benzaldehyde 2-benzothiazolylhydrazone acts as a nucleophile, with the carbon atom of the C=N bond attacking the terminal nitrogen of the diazonium ion. researchgate.net

Proton Transfer: A proton is lost from the nitrogen atom of the hydrazone, leading to the formation of the neutral formazan molecule.

The oxidation of formazans to tetrazolium salts is proposed to proceed via an electrophilic attack of the oxidizing agent (e.g., bromine) at the carbon atom of the formazan chain. This is followed by the cleavage of the C-Br bond and subsequent ring closure to yield the tetrazolium salt. rsc.org

Chemical Reactivity and Redox Behavior of 5 2 Benzothiazolyl 1,3 Diphenylformazan

Fundamental Principles of Formazan (B1609692) Redox Chemistry

Formazans are a class of intensely colored compounds possessing the characteristic atomic chain -N=N-C=N-NH-. psu.edudergipark.org.trwikipedia.org Their chemistry is fundamentally governed by a reversible redox relationship with their oxidized counterparts, tetrazolium salts. psu.edu This formazan/tetrazolium couple represents a unique redox system where the formazan can act as a proton acceptor or an oxidant. dergipark.org.tr

The oxidation of a formazan leads to the formation of a corresponding, typically colorless, tetrazolium salt. psu.edunih.gov Conversely, the reduction of a tetrazolium salt regenerates the intensely colored formazan. psu.edudergipark.org.tr This redox activity is a hallmark of formazan chemistry and is the basis for their widespread use as indicators of metabolic activity and cell viability in biological assays, where cellular enzymes reduce the tetrazolium salt to the colored formazan. psu.eduwikipedia.org

The deprotonated form of formazan, known as a formazanate anion, is a highly versatile ligand in coordination chemistry. rsc.org Formazanates are classified as "redox-active" ligands, featuring a highly delocalized π-system and low-lying frontier molecular orbitals that can readily participate in electron transfer processes. rsc.orgrsc.org This electronic structure not only accounts for their strong color but also their ability to stabilize metal ions in various oxidation states and form highly colored metal complexes (chelates). wikipedia.orgrsc.org

Oxidation-Reduction Pathways and Electrocatalytic Properties

The redox transformations of formazans have been investigated through various electrochemical techniques. The oxidation of a formazan to a tetrazolium salt is generally understood to be a two-electron process, which involves a cyclization reaction. rsc.org Some studies have proposed a detailed mechanism for this electrochemical oxidation, described as an e-c-P-e-(d) pathway (electron transfer, chemical step, protonation, electron transfer, and possible dimerization). rsc.org The reverse reaction, the reduction of the tetrazolium salt back to the formazan, is suggested to proceed through an opposite e-P-c-e mechanistic pathway. rsc.org

The inherent redox activity of formazanate ligands has led to their exploration in the field of catalysis. Their ability to stabilize metals and facilitate electron transfer makes their coordination complexes promising candidates for catalytic applications, including the electrochemical reduction of carbon dioxide. rsc.orgrug.nl

Research specifically on 1-(2-benzothiazolyl)-3,5-diphenyl formazans has provided insight into their gas-phase redox behavior under laser desorption ionization (LDI). acs.org In these experiments, the formazan molecules are thought to be photoionized, forming molecular radical ions that subsequently engage in ion-molecule reactions. acs.org A notable observation in the gas phase is the abundant formation of [M − H]⁺ ions, a phenomenon not typically seen under standard electron or chemical ionization conditions. acs.org

Cyclic voltammetry is a primary tool for characterizing the redox potentials of formazans and their derivatives. rsc.orgrsc.orgnih.gov These studies help to quantify the electron-donating or -accepting properties of the molecule. For formazanate complexes, ligand-centered reduction waves have been identified, with reported potentials ranging between -1.22 V and -1.98 V versus the ferrocene/ferrocenium (Fc⁰/⁺) redox couple. rsc.org

Table 1: General Redox Potential Data for Formazan-Related Compounds

| Compound Type | Redox Process | Potential Range (vs. Fc⁰/⁺) | Technique |

|---|---|---|---|

| Formazanate-Metal Complexes | Ligand-based Reduction | -1.22 V to -1.98 V | Cyclic Voltammetry rsc.org |

| Iron Formazan Chelators | Metal-centered Oxidation | ~0.70 V (vs. NHE) | Cyclic Voltammetry nih.gov |

| 1,3,5-Triphenylformazan | Oxidation to Tetrazolium | Not specified | Electroanalytical rsc.org |

Note: Potentials are highly dependent on the specific molecular structure, solvent, and experimental conditions.

Reaction Kinetics and Thermodynamic Parameters of Chemical Transformations

The kinetics of chemical transformations involving formazans, especially their isomerization reactions, are highly sensitive to the surrounding environment. nih.gov Studies using transient absorption spectroscopy have revealed that the rates of these reactions can be significantly influenced by the solvent. For example, the thermal relaxation of an isomerized formazan can be slowed by the presence of both protic and aprotic cosolvents, which can interact with the formazan through hydrogen bonding. nih.gov

Table 2: Illustrative Thermodynamic Parameters for a General Chemical Reaction

| Parameter | Symbol | Interpretation | Typical Sign for Spontaneous Reaction |

|---|---|---|---|

| Gibbs Free Energy | ΔG | Indicates spontaneity of the reaction | Negative researchgate.net |

| Enthalpy | ΔH | Heat absorbed or released by the reaction | Negative (Exothermic) researchgate.net |

| Entropy | ΔS | Change in disorder or randomness | Positive or Negative researchgate.net |

This table illustrates the general thermodynamic parameters that can be determined for chemical reactions. The actual values are specific to each reaction and its conditions.

Photoreactivity and Photo-induced Processes

A defining characteristic of many formazans is their photochromism—the ability to undergo a reversible color change upon exposure to light. dergipark.org.trnih.gov This phenomenon is driven by photo-induced isomerization around the carbon-nitrogen (C=N) and nitrogen-nitrogen (N=N) double bonds within the formazan core. nih.gov

For the well-studied 1,3,5-triphenylformazan, the most stable form is the red-colored trans-syn isomer. nih.gov Upon irradiation with visible light, it can convert to a cis-syn isomer. nih.gov This isomer can then undergo thermal isomerization to a yellow-colored trans-anti form. nih.gov The process can be reversed by returning the compound to dark conditions. nih.gov

The initial step in this photochemical process is believed to be an E-Z isomerization around the N=N bond. nih.gov Some studies also propose the involvement of an excited-state intramolecular proton transfer (ESIPT) as a key initial event. nih.gov The complex dynamics of these transformations, which can occur on timescales ranging from femtoseconds to minutes, have been mapped using time-resolved spectroscopy, allowing for the identification of various transient intermediate species along the reaction pathway. nih.gov

Coordination Chemistry and Metal Complexation of 5 2 Benzothiazolyl 1,3 Diphenylformazan

Ligand Capabilities and Chelation Modes of the Formazan (B1609692) Framework

The core of 5-(2-Benzothiazolyl)-1,3-diphenylformazan's coordinating ability lies in its formazan chain (-N=N-C=N-NH-). psu.edu Upon deprotonation of the N-H proton, it transforms into an anionic formazanate ligand with a highly delocalized π-electron system. researchgate.netrsc.org This delocalization is crucial for forming stable metal complexes. Formazanates are recognized for their coordinative flexibility, capable of forming four-, five-, or six-membered chelate rings with metal ions. rsc.org

The typical coordination mode involves the terminal nitrogen atoms of the formazanate backbone, creating a six-membered chelate ring. rsc.orgnih.gov However, an "open" coordination mode, which generates a five-membered chelate ring through one terminal and one internal nitrogen atom, is also observed, particularly in complexes with certain metals like zinc and rhenium. nih.govrsc.org The presence of the benzothiazolyl substituent at the C5 position of the formazan introduces an additional layer of complexity and potential. This group can participate in coordination through its nitrogen atom, allowing the ligand to act in a tridentate N,N',N'' fashion, leading to octahedral geometries in some transition metal complexes. rsc.org The specific chelation mode adopted is influenced by factors such as the size of the metal ion and the steric effects of the substituents on the formazan framework. psu.eduacs.org

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction between a metal salt (e.g., acetates or chlorides) and the formazan ligand in a suitable solvent like ethanol (B145695) or methanol. rsc.org The reaction is often facilitated by a base to encourage the deprotonation of the ligand.

Structural Elucidation of Metal-Formazan Adducts

A suite of analytical techniques is employed to determine the structure of the resulting metal-formazan adducts.

X-ray Crystallography: This is the definitive method for determining the solid-state structure, providing precise details on bond lengths, coordination geometry, and intermolecular interactions. For example, a zinc(II) complex with a benzothiazole-substituted formazan was found to have a distorted octahedral geometry with the ligands coordinating in an "open" form to create five-membered chelate rings. rsc.org

Spectroscopic Methods: Infrared (IR) spectroscopy is used to confirm coordination by observing shifts in the vibrational frequencies of the N-H and C=N bonds. Nuclear Magnetic Resonance (NMR) spectroscopy helps to elucidate the structure of diamagnetic complexes in solution. nih.gov

Electronic and Magnetic Properties of Resulting Complexes

The intense color of formazan complexes is a hallmark of their electronic properties, which are primarily studied using UV-Visible spectroscopy. rsc.org These colors arise from low-lying π*-orbitals within the ligand, leading to electronic transitions in the visible part of the spectrum. rsc.org The incorporation of a metal ion introduces metal-to-ligand (MLCT) or ligand-to-metal (LMCT) charge-transfer bands, the energies of which are dependent on the specific metal and its oxidation state.

The redox-active nature of the formazanate ligand is a key feature, allowing it to stabilize metals in various oxidation states and participate in electron transfer processes. researchgate.netnih.gov Cyclic voltammetry studies have shown that formazanate complexes can undergo both electrochemical reduction and oxidation. rsc.org The magnetic properties of paramagnetic complexes provide insight into the electronic structure and spin state of the central metal ion. For instance, a manganese(II) complex with a benzothiazolylformazanate ligand was found to be in a low-spin state within an octahedral coordination environment. rsc.org

| Property | Technique | Information Gained |

| Structure | X-ray Crystallography | Solid-state geometry, bond lengths, chelation mode |

| IR Spectroscopy | Confirmation of coordination via bond frequency shifts | |

| NMR Spectroscopy | Solution structure of diamagnetic complexes | |

| Electronic | UV-Visible Spectroscopy | Electronic transitions (π-π*, MLCT, LMCT) |

| Cyclic Voltammetry | Redox potentials, ligand-based redox activity | |

| Magnetic | Magnetic Susceptibility | Spin state, number of unpaired electrons |

Interactions with Main Group Metals and Lanthanides

While transition metals have been a major focus, the coordination of this compound extends to main group metals and lanthanides.

Formazanate complexes with main group elements have been synthesized and characterized. researchgate.net For example, complexes with heavy alkaline-earth metals like calcium, strontium, and barium have been reported, demonstrating different coordination modes depending on the ionic radius of the metal. acs.orgacs.org

The interaction with lanthanide ions is particularly interesting due to the potential for "antenna effects." The formazan ligand can absorb light and efficiently transfer the energy to the lanthanide ion, which then luminesces at its characteristic wavelength. dntb.gov.uadntb.gov.ua This property is crucial for developing new luminescent materials. The efficiency of this energy transfer is dependent on the energy of the ligand's triplet state matching the emissive level of the lanthanide ion. mdpi.com While research on lanthanide complexes with this specific formazan is emerging, related systems with benzothiazole-containing ligands show that they can form mononuclear complexes that exhibit intense ligand-based luminescence and, in some cases, metal-centered emission in the visible and near-infrared (NIR) regions. dntb.gov.ua

Application of Metal-Formazan Complexes in Catalysis

The unique electronic properties and coordinative flexibility of formazanate ligands make their metal complexes promising candidates for catalysis. researchgate.netrsc.org The redox-active nature of the ligand can be harnessed to modulate the catalytic activity of the metal center. nih.gov

Metal-formazanate complexes have been investigated as catalysts in a variety of organic transformations, including:

Ring-Opening Polymerization (ROP): Zinc(II) formazanate complexes have been used as catalysts in the ROP of lactides. researchgate.net

Hydrofunctionalization Reactions: Heavy alkaline-earth metal formazanate complexes have shown catalytic activity in the hydroboration of carbonyl compounds and the hydrophosphination of styrenes. acs.org Calcium and ytterbium formazanate complexes have also been shown to catalyze the intermolecular hydrophosphination of various unsaturated substrates. researchgate.net

CO₂ Conversion: Iron(II) formazanate compounds have been explored as catalysts for the selective conversion of CO₂ into cyclic carbonates. acs.org

The benzothiazolyl group can influence the catalytic performance by tuning the electronic environment of the metal center.

Supramolecular Chemistry and Self-Assembly of Metal-Ligand Systems

Supramolecular chemistry involves the formation of complex, ordered structures through non-covalent interactions. frontiersin.org The directional coordination capabilities of the formazan ligand, along with the potential for secondary interactions like π-π stacking, make it an excellent building block for metallo-supramolecular self-assembly. frontiersin.orgrsc.org

The combination of metal ions with multidentate ligands like this compound can lead to the spontaneous formation of well-defined architectures, such as discrete polygons or polyhedra, or extended coordination polymers. nih.govrsc.org The final structure is dictated by the coordination geometry of the metal ion and the shape of the ligand. nih.gov For example, derivatives of formazanate ligands containing pyridine (B92270) substituents have been intentionally prepared as metalloligands for use in supramolecular chemistry. rsc.org These self-assembled systems are of great interest for their potential applications in areas like molecular recognition, host-guest chemistry, and the development of functional materials with novel electronic or magnetic properties. nih.gov

Spectroscopic Characterization and Structural Analysis of 5 2 Benzothiazolyl 1,3 Diphenylformazan

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

The FT-IR spectrum of formazans is characterized by several key absorption bands. The N-H stretching vibration typically appears in the region of 3011-3090 cm⁻¹, and its position can indicate the presence of intramolecular hydrogen bonding, a common feature in formazans that contributes to their stability. The C=N stretching vibration of the formazan (B1609692) chain is generally observed between 1500-1510 cm⁻¹ in chelated structures, while the N=N stretching band is also a characteristic feature. For the benzothiazole (B30560) moiety, characteristic bands for the C=N and C-S vibrations are expected. The C=N stretching of the benzothiazole ring is typically found in the range of 1412-1513 cm⁻¹. elsevierpure.comresearchgate.net

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For 1,3-diphenyl thiourea, a related compound, C-H stretching modes of the benzene (B151609) ring are observed in the FT-IR spectrum at 3113, 3062, 3042, and 3020 cm⁻¹ and in the Raman spectrum at 3113, 3068, 3040, and 3010 cm⁻¹. researchgate.net Similar vibrations are expected for the phenyl groups in 5-(2-Benzothiazolyl)-1,3-diphenylformazan.

Table 1: Characteristic Vibrational Frequencies for this compound and Related Structures

| Functional Group/Vibration | Technique | Expected Wavenumber (cm⁻¹) | Reference |

| N-H Stretch (Formazan) | FT-IR | 3011-3090 | elsevierpure.com |

| C=N Stretch (Formazan) | FT-IR | 1500-1510 (Chelated) | elsevierpure.com |

| C=N Stretch (Benzothiazole) | FT-IR | 1412-1513 | elsevierpure.com |

| C-H Stretch (Aromatic) | FT-IR/Raman | ~3000-3100 | researchgate.net |

Electronic Spectroscopy (UV-Vis Absorption, Fluorescence, Phosphorescence) for Electronic Transitions and Energy Levels

Electronic spectroscopy provides insights into the electronic structure and energy levels of a molecule by examining the absorption and emission of light.

UV-Vis Absorption: Formazans are known for their intense color, which arises from π→π* transitions within the extended conjugated system of the formazan chain. researchgate.net Triaryl formazans typically exhibit multiple absorption bands in the UV-visible region. A band in the visible range, often between 410-500 nm, is characteristic of the formazan structure and is responsible for its color. elsevierpure.com The position and intensity of this band can be influenced by the substituents on the phenyl rings and the heterocyclic moiety. For some formazan derivatives, the absorption maximum can be around 473-484 nm. researchgate.net

Fluorescence and Phosphorescence: While many formazans are colored, not all are fluorescent. The fluorescence properties are highly dependent on the molecular structure, rigidity, and the presence of specific fluorophores. researchgate.neted.ac.uk Benzothiazole derivatives, however, are known to exhibit strong luminescence in both solution and the solid state. ed.ac.uk Some benzothiazole derivatives show fluorescence emission in the range of 380-450 nm when excited at around 330 nm. ed.ac.uk The combination of the formazan and benzothiazole moieties in the target compound could lead to interesting photophysical properties, potentially with quenched or enhanced fluorescence depending on the electronic interactions between the two systems. Phosphorescence, the emission of light from a triplet excited state, has been observed in some phenothiazine (B1677639) derivatives, which are structurally related to benzothiazoles, with emission maxima around 540 nm. researchgate.net

Table 2: Electronic Spectroscopy Data for Related Compounds

| Compound Type | Technique | λmax (nm) | Emission λ (nm) | Reference |

| Phenyl-substituted Formazan | UV-Vis | 473-484 | - | researchgate.net |

| 2-Aryl-benzothiazole | Fluorescence | - | 380-450 | ed.ac.uk |

| N-phosphorylated phenothiazine | Phosphorescence | - | ~540 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic environments of its nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the benzothiazole ring system and the two phenyl groups. The aromatic protons of the phenyl groups typically appear as multiplets in the range of δ 7.0-8.5 ppm. The protons of the benzothiazole ring will also resonate in the aromatic region, with their chemical shifts and coupling patterns providing information about their positions. A key signal in the ¹H NMR spectrum of formazans is that of the N-H proton. In chelated formazans, this proton is involved in a strong intramolecular hydrogen bond and typically appears as a broad singlet at a downfield chemical shift, often in the range of δ 14-16 ppm. researchgate.net

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atoms of the phenyl rings will resonate in the aromatic region, typically between δ 120-140 ppm. The carbons of the benzothiazole moiety will also appear in this region, with the carbon atom of the C=N group resonating at a more downfield position. The central carbon atom of the formazan chain is also a characteristic signal. For a related benzothiazole derivative, the carbon signals were observed in the range of δ 106.4-188.8 ppm. rsc.org

Table 3: Expected NMR Chemical Shift Ranges

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Reference |

| ¹H | Aromatic (Phenyl, Benzothiazole) | 7.0 - 8.5 | researchgate.netrsc.org |

| ¹H | N-H (Formazan, Chelated) | 14 - 16 | researchgate.net |

| ¹³C | Aromatic (Phenyl, Benzothiazole) | 120 - 155 | rsc.org |

| ¹³C | C=N (Benzothiazole) | > 150 | rsc.org |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a very precise mass measurement, allowing for the unambiguous determination of the molecular formula.

For this compound (C₂₀H₁₅N₅S), the expected exact mass can be calculated. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for related compounds involve the cleavage of the heterocyclic rings and the loss of substituent groups. rsc.org

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, an X-ray crystal structure would provide precise bond lengths, bond angles, and torsion angles.

Formazans can exist in several conformations, with the EZZ configuration being common for those with bulky substituents, stabilized by an intramolecular hydrogen bond forming a six-membered chelate ring. rsc.org X-ray studies on related benzothiazole derivatives have revealed details about their planarity and intermolecular interactions, such as π-π stacking. elsevierpure.comresearchgate.net An X-ray analysis of the title compound would confirm its conformation, the planarity of the ring systems, and how the molecules pack in the crystal lattice, which is crucial for understanding its solid-state properties.

Computational and Theoretical Studies on 5 2 Benzothiazolyl 1,3 Diphenylformazan

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic characteristics of 5-(2-Benzothiazolyl)-1,3-diphenylformazan. DFT calculations, particularly using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to optimize the molecule's ground-state geometry and to elucidate its electronic structure. mdpi.comresearchgate.net

A primary focus of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and their energy gap (ΔE = ELUMO – EHOMO) are critical determinants of the molecule's chemical reactivity, kinetic stability, and electronic transitions. mdpi.comresearchgate.net For benzothiazolyl-containing compounds, the HOMO is often located on the electron-rich benzothiazole (B30560) moiety, while the LUMO may be distributed across the formazan (B1609692) backbone and phenyl rings. researchgate.net This distribution governs the charge transfer characteristics of the molecule.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's stability and reactivity. These include ionization potential, electron affinity, chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). mdpi.com A large HOMO-LUMO gap generally signifies high stability and low reactivity. mdpi.com

Table 1: Representative Electronic Properties Calculated via DFT for a Benzothiazolyl Formazan Derivative

| Parameter | Representative Value | Significance |

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.7 eV | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. |

| Chemical Hardness (η) | 1.85 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.9 eV | Quantifies the electron-accepting capacity. |

Note: These values are illustrative and based on typical results for related benzothiazole and formazan structures as reported in computational chemistry literature.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While specific molecular dynamics (MD) simulation studies focused solely on this compound are not extensively documented in public literature, the methodology is crucial for understanding its dynamic behavior. MD simulations model the atomic motions of a molecule over time, providing a detailed picture of its conformational flexibility and interactions with a solvent environment. mdpi.commdpi.com

An MD simulation of this formazan would involve:

Force Field Selection: Choosing a suitable force field (e.g., AMBER, CHARMM) that accurately parameterizes the bonds, angles, and dihedrals within the benzothiazole and formazan moieties. mdpi.com

Solvation: Placing the molecule in a simulated box of solvent, typically water, to study solvation effects and how solvent molecules arrange around the solute. nih.gov

Simulation: Solving Newton's equations of motion for every atom in the system over a period ranging from nanoseconds to microseconds. researchgate.netmdpi.com

The resulting trajectory allows for the analysis of the molecule's conformational landscape, identifying the most stable conformers and the energy barriers between them. nih.gov It also provides insights into how intermolecular forces, such as hydrogen bonds with the solvent, influence the molecule's shape and stability. For complex molecules like this, MD is invaluable for understanding which conformations are prevalent in solution, a critical factor influencing spectroscopic and reactive properties. mdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which serves as a vital tool for structure verification. DFT and its time-dependent extension (TD-DFT) are widely used to calculate various spectra. researchgate.netnih.gov

UV-Vis Spectra: TD-DFT calculations can predict the electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. mdpi.com The calculated maximum absorption wavelength (λmax) can be compared with experimental data to validate the computational model. researchgate.net The transitions are often characterized by the orbitals involved, such as HOMO→LUMO transitions.

Vibrational Spectra (IR & Raman): DFT calculations can predict the vibrational frequencies corresponding to different molecular motions (e.g., C=N stretching, N-H bending). mdpi.com These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be matched with experimental IR and Raman spectra to confirm the molecular structure. rsc.org

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the 1H and 13C NMR chemical shifts. mdpi.com The strong correlation between calculated and experimental shifts is a powerful confirmation of the proposed structure.

Table 2: Illustrative Comparison of Experimental and Computationally Predicted Spectroscopic Data

| Spectroscopic Data | Experimental Value | Calculated Value |

| UV-Vis λmax | ~480 nm | ~475 nm |

| IR Frequency (C=N stretch) | ~1605 cm-1 | ~1610 cm-1 |

| 1H NMR Chemical Shift (N-H proton) | ~14.5 ppm | ~14.3 ppm |

| 13C NMR Chemical Shift (Formazan C) | ~148 ppm | ~147 ppm |

Note: These are representative values illustrating the typical agreement between experimental and calculated data for validation purposes.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational methods, primarily DFT, are instrumental in elucidating the step-by-step pathways of chemical reactions. numberanalytics.com For the synthesis of this compound, which typically involves the coupling of a diazonium salt with a phenylhydrazone, computational studies can map the entire reaction coordinate. researchgate.netnih.gov

This involves:

Locating Stationary Points: Calculating the optimized geometries and energies of the reactants, intermediates, products, and, most importantly, the transition states (TS). rsc.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. numberanalytics.com

Calculating Activation Barriers: The energy difference between the reactants and the transition state defines the activation energy, which is the key determinant of the reaction rate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that a located transition state correctly connects the desired reactants and products.

By modeling the plausible mechanism, researchers can understand which step is rate-limiting, how substituents might affect the reaction rate, and why certain isomers might be formed preferentially. researchgate.netescholarship.org This knowledge is crucial for optimizing reaction conditions to improve yield and selectivity.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build statistical models that correlate a molecule's structure with its physicochemical properties. researchgate.netresearchgate.net A QSPR study does not focus on a single molecule but rather on a large dataset of structurally related compounds to derive a predictive model. nih.gov

To develop a QSPR model for a property of this compound (e.g., its solubility, antioxidant activity, or chromatographic retention time), one would need to include it in a training set of other formazan or benzothiazole derivatives.

The process involves:

Descriptor Calculation: For each molecule in the dataset, a large number of numerical "molecular descriptors" are calculated. These descriptors encode different aspects of the molecular structure.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create a mathematical equation that links the descriptors to the experimental property. mdpi.comresearchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

While specific QSPR models for this compound are not reported, the methodology could be applied to predict its behavior based on a library of related compounds.

Table 3: Common Classes of Molecular Descriptors Used in QSPR Modeling

| Descriptor Class | Examples | Information Encoded |

| Constitutional | Molecular Weight, Atom Count | Basic molecular composition. |

| Topological | Wiener Index, Randić Index | Atomic connectivity and branching. |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Electronic structure and charge distribution. |

| Physicochemical | LogP (Lipophilicity), Polarizability | Hydrophobicity and electronic response. |

Applications in Advanced Materials Science Driven by 5 2 Benzothiazolyl 1,3 Diphenylformazan

Research into Organic Electronic Components and Optoelectronic Devices

Further research and publication of findings on 5-(2-Benzothiazolyl)-1,3-diphenylformazan are necessary to enable a thorough discussion of its potential in advanced materials science.

Analytical Methodologies Employing 5 2 Benzothiazolyl 1,3 Diphenylformazan As a Reagent

Spectrophotometric and Colorimetric Assays for Trace Analysis

Formazan (B1609692) dyes are distinguished by their intense colors, a characteristic that makes them prime candidates for spectrophotometric and colorimetric analysis. psu.edu The formation of metal-formazan complexes often results in a significant bathochromic shift (a shift to a longer wavelength) and a change in color, which can be quantitatively measured. wikipedia.org

Benzothiazolyl formazans, in particular, have been investigated as chromogenic reagents for the determination of various metal ions. researchgate.net While specific studies on 5-(2-Benzothiazolyl)-1,3-diphenylformazan are not extensively documented, the general behavior of this class of compounds suggests its potential for forming colored chelates with transition metals. The nitrogen and sulfur atoms within the benzothiazole (B30560) ring, coupled with the formazan chain, provide multiple coordination sites for metal ions. nih.govresearchgate.net

The analytical procedure would typically involve the reaction of the formazan reagent with a sample containing the target metal ion under optimized pH conditions. The resulting colored solution's absorbance would be measured at the wavelength of maximum absorption (λmax) of the complex. The concentration of the metal ion can then be determined from a calibration curve. The sensitivity and selectivity of such methods are influenced by the choice of solvent and the presence of masking agents to prevent interference from other ions. wikipedia.org

Table 1: Potential Spectrophotometric Applications of Benzothiazolyl Formazans

| Analyte (Metal Ion) | Potential Wavelength of Maximum Absorption (λmax) | Key Principle |

| Transition Metals (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺) | 500 - 600 nm | Formation of a stable, colored metal-formazan complex. |

| Heavy Metals (e.g., Pb²⁺, Cd²⁺) | 450 - 550 nm | Chelation leading to a distinct color change. |

This table is illustrative and based on the general properties of formazan and benzothiazole-containing ligands. Specific λmax values would need to be determined experimentally for this compound.

Electrochemical Analytical Techniques and Sensor Development

The redox properties inherent to the formazan/tetrazolium salt system form the basis for its application in electrochemical analysis. psu.edu Formazans can be electrochemically oxidized to their corresponding tetrazolium salts, and this redox couple can be exploited in techniques like voltammetry. mdpi.com The presence of the electroactive benzothiazole group can further enhance the electrochemical responsiveness of this compound.

The development of an electrochemical sensor could involve immobilizing the formazan derivative onto an electrode surface, such as a glassy carbon or carbon paste electrode. This modified electrode could then be used for the determination of analytes that interact with the formazan, either through complexation or by influencing its redox behavior. For instance, the binding of a metal ion could shift the oxidation potential of the formazan, providing a measurable signal for quantification.

While specific research on sensors based on this compound is limited, the broader field of electrochemical sensors for metal ions often employs ligands with similar chelating functionalities. mdpi.com The sensitivity and selectivity of such a sensor would depend on the stability of the formed complex and the specifics of the electrochemical transduction mechanism.

Chromatographic Detection and Quantification Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of components in a mixture. nih.gov Formazan dyes, due to their strong UV-Vis absorbance, are amenable to detection by HPLC with a spectrophotometric detector. nih.gov

In the context of analyzing this compound itself, a reversed-phase HPLC method would likely be employed. The separation would be based on its hydrophobicity, and quantification would be achieved by monitoring the column effluent at a wavelength where the compound exhibits strong absorption.

Furthermore, this compound could potentially be used as a pre-column derivatization reagent in HPLC. In this approach, the formazan would react with a target analyte that lacks a chromophore to form a colored or UV-active product. This derivatized analyte could then be easily detected and quantified by HPLC. This is a common strategy to enhance the sensitivity and selectivity of HPLC methods for a wide range of compounds. mdpi.com

Table 2: Illustrative HPLC Parameters for Formazan Analysis

| Parameter | Typical Condition |

| Column | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis Spectrophotometer |

| Wavelength | At the λmax of the formazan or its derivative |

These parameters are general and would require optimization for the specific analysis of this compound or its derivatives.

Advanced Titrimetric Methods for Quantitative Analysis

The distinct color change associated with the complexation or redox reactions of formazans makes them suitable candidates for use as indicators in titrimetric analysis. psu.edu In complexometric titrations, a formazan could serve as a metal-ion indicator, changing color at the endpoint when the metal ion is fully complexed by a titrant like EDTA. The sharpness of the color change would be dependent on the relative stability of the metal-indicator and metal-titrant complexes.

Given their redox activity, formazan derivatives can also function as redox indicators. nih.gov The transition between the colored formazan and the often colorless tetrazolium salt occurs at a specific potential, making them useful for visualizing the endpoint of a redox titration. The specific potential and the sharpness of the color change for this compound would need to be experimentally determined to assess its suitability for various titrimetric systems.

Future Prospects and Emerging Research Paradigms for 5 2 Benzothiazolyl 1,3 Diphenylformazan

Rational Design of Next-Generation Formazan (B1609692) Ligands and Functional Materials

The future of 5-(2-Benzothiazolyl)-1,3-diphenylformazan lies in its deliberate modification to create next-generation ligands and materials with precisely tailored properties. The inherent tunability of the formazan structure provides a robust platform for this rational design approach. rsc.orgrsc.org Key strategies will involve:

Systematic Substituent Variation: The electronic and steric properties of the formazan ligand can be finely controlled by introducing various functional groups on the N-phenyl rings and the C-benzothiazolyl substituent. For instance, adding electron-donating or electron-withdrawing groups can manipulate the ligand's redox potential and the absorption characteristics of its metal complexes. researchgate.net This allows for the design of materials for applications ranging from redox-active catalysts to specific colorimetric sensors.

Exploiting the Benzothiazole (B30560) Moiety: The benzothiazole group is not a passive substituent. It can act as an additional coordination site, transforming the typically bidentate formazanate into a tridentate N,N',N''-ligand. This has been demonstrated in a bis(benzothiazolylformazanate) manganese(II) complex, where the ligand coordinates in a tridentate fashion to create an octahedral geometry. rsc.orgsemanticscholar.org This multi-dentate character is a critical design element for building stable, functional coordination compounds.

Creating Redox-Active and Photo-Responsive Systems: Formazanate ligands possess low-lying frontier orbitals and can stabilize metal centers in various oxidation states. rsc.org By combining this compound with photoactive or redox-active metals (e.g., Rhenium, Iridium, Ruthenium), it is possible to design novel materials for photocatalysis, light-harvesting applications, or as components in molecular switches. The intense π → π* transitions characteristic of formazanate complexes can be modulated through rational ligand design to achieve desired photophysical properties. researchgate.net

A summary of rational design strategies and their potential outcomes is presented below.

| Design Strategy | Target Moiety | Potential Outcome | Application Area |

| Introduction of Electron-Withdrawing/Donating Groups | N-Phenyl Rings | Tuning of redox potentials and HOMO/LUMO energy levels. | Catalysis, Electrochemistry |

| Functionalization of Benzothiazole Ring | C-Benzothiazolyl Group | Enhanced solubility, secondary binding sites, altered photophysics. | Sensors, Functional Dyes |

| Coordination to Photo/Redox-Active Metals | Formazan Core & Benzothiazole N | Creation of photo-responsive or redox-switchable complexes. | Molecular Electronics, Photocatalysis |

| Steric Hindrance Modification | N-Phenyl Rings (ortho positions) | Control over coordination geometry and metal center accessibility. | Selective Catalysis |

Exploration of Supramolecular Architectures and Self-Assembled Systems

Moving beyond single molecules, a significant future direction is the use of this compound as a programmable building block for complex supramolecular architectures. Self-assembly, driven by non-covalent interactions, allows for the spontaneous formation of ordered structures from molecular components. nih.gov

The unique structure of this formazan derivative offers several avenues for self-assembly:

Coordination-Driven Self-Assembly: The ability of the formazanate to act as a bidentate or tridentate ligand is key. rsc.orgnih.gov When combined with metal ions that have defined coordination geometries (e.g., linear, square planar, octahedral), it can direct the formation of discrete molecular shapes like macrocycles and cages or infinite one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.gov These porous or polymeric materials could find applications in gas storage, separation, or heterogeneous catalysis.

Hydrogen Bonding and π-π Stacking: The aromatic phenyl and benzothiazole rings are capable of significant π-π stacking interactions. Furthermore, the N-H group in the neutral formazan ligand can act as a hydrogen bond donor. These interactions, often working in concert, can guide the assembly of molecules into well-defined structures like layers or fibers. nih.gov Benzothiazole-containing amphiphiles have already been shown to form hydrogels through the self-assembly of supramolecular fibers. rsc.orgsoton.ac.uk

Stimuli-Responsive Systems: By incorporating stimuli-responsive components, it is possible to create dynamic materials. For example, the protonation/deprotonation of the formazan N-H group or the redox cycling of the metal center could trigger a change in the supramolecular structure, leading to "smart" materials that respond to changes in pH or electrochemical potential. nih.gov

Advanced Characterization Techniques and In-Situ Spectroscopies

Understanding and optimizing the next generation of materials based on this compound will require the application of a suite of advanced characterization techniques. While traditional methods provide foundational data, emerging techniques will offer deeper insights into structure and function. researchgate.net

Standard characterization is crucial for confirming the synthesis and basic properties of new derivatives and their metal complexes. rsc.orgacs.org However, to understand dynamic processes and complex systems, more advanced methods are necessary. In-situ spectroscopy, for example, is critical for observing a material as it functions—such as monitoring the electronic changes in a catalyst during a reaction cycle or the spectral shift of a sensor upon binding to its target analyte. researchgate.net This real-time analysis is indispensable for mechanism elucidation and rational performance improvement.

The table below summarizes key characterization techniques and their specific utility for studying this class of compounds.

| Technique | Information Provided | Relevance to this compound |

| Structural Analysis | ||

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, coordination geometry, supramolecular packing. nih.gov | Unambiguously determines ligand binding mode (e.g., bidentate vs. tridentate) and solid-state assembly. |

| ¹H & ¹³C NMR Spectroscopy | Molecular connectivity, symmetry, presence of specific functional groups (e.g., N-H proton). acs.org | Confirms successful synthesis and purity; provides insights into solution-state structure. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. nih.gov | Confirms molecular identity and composition of new derivatives and complexes. |

| Spectroscopic & Electrochemical Analysis | ||

| UV-Visible Spectroscopy | Electronic transitions (π→π, n→π, CT bands), complex formation, color properties. researchgate.net | Quantifies metal-binding, studies optical properties for dyes and sensors. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of characteristic vibrational modes (C=N, N=N, N-H). | Monitors coordination to a metal center through shifts in vibrational frequencies. |

| Cyclic Voltammetry (CV) | Redox potentials, reversibility of electron transfer processes. researchgate.net | Characterizes the electrochemical properties for catalysis, sensor, and energy storage applications. |

| Advanced & In-Situ Methods | ||

| Fluorescence Spectroscopy | Emission properties, quantum yield, excited-state lifetime. rsc.org | Explores potential as fluorescent probes, sensors, or components in light-emitting materials. |

| In-Situ Spectroelectrochemistry | Spectroscopic changes (UV-Vis, IR) as a function of applied potential. | Correlates electronic structure with redox state, essential for understanding electrocatalysts. |

| Atomic Force Microscopy (AFM) | Surface topology and morphology of self-assembled structures. mdpi.com | Visualizes the formation of supramolecular fibers or layers on a surface. |

Interdisciplinary Collaborations for Novel Material and Sensor Discoveries

The full potential of this compound will not be realized by chemists alone. Its journey from a synthesized molecule to a functional device or material necessitates a deeply collaborative, interdisciplinary approach. The complexity of modern scientific challenges requires breaking down traditional research silos. researchgate.net

Chemistry and Materials Science: Synthetic chemists will design and create new formazan derivatives, while materials scientists will explore their integration into larger systems like polymers, MOFs, or surface coatings. rsc.org

Chemistry and Biology/Medicine: The well-known use of formazans in cell viability assays (e.g., MTT assay) provides a direct link to biology. nih.govnih.gov New derivatives could be explored as probes for specific biological processes or as scaffolds for therapeutic agents, leveraging the known biological activity of the benzothiazole core. nih.gov

Chemistry and Engineering: The development of a functional sensor requires collaboration with engineers. While chemists design a molecule that changes color or fluorescence upon binding an analyte, electrical and chemical engineers are needed to immobilize the molecule on a transducer (like an electrode or optical fiber) and build a robust, field-deployable sensing device. mdpi.commdpi.com

Chemistry and Physics: Understanding the photophysical properties of new materials for applications in organic electronics or light-harvesting requires the expertise of physicists to perform advanced spectroscopic measurements and develop theoretical models of electronic behavior.

Future breakthroughs will emerge from research hubs where experts from these diverse fields work in concert, aiming to solve complex problems in areas like medical diagnostics, environmental monitoring, and sustainable energy.

Q & A

Basic Research Questions

Q. What is the role of 5-(2-benzothiazolyl)-1,3-diphenylformazan in cell viability assays?

- Answer: The compound is the reduced product of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in colorimetric cell viability assays. Mitochondrial dehydrogenases in metabolically active cells reduce the yellow MTT to purple formazan, which is quantified via absorbance at 570 nm. This serves as a proxy for cell viability and proliferation .

Q. What spectroscopic techniques are commonly used to characterize this compound?

- Answer: Key techniques include:

- FT-IR spectroscopy to identify functional groups (e.g., N=N stretching vibrations in formazans).

- <sup>13</sup>C NMR to resolve aromatic and heterocyclic carbon environments.

- Raman spectroscopy for structural fingerprinting (e.g., distinguishing isomers).

- Mass spectrometry for molecular weight confirmation.

Refer to spectral data and structural trends in formazan studies .

Q. How is this compound generated in biological assays?

- Answer: In MTT assays, the compound is enzymatically synthesized in situ by cellular dehydrogenases reducing MTT. The reaction requires viable cells, and the formazan product is solubilized (e.g., using DMSO) for spectrophotometric analysis .

Advanced Research Questions

Q. How can structural isomerism in this compound affect spectroscopic interpretation?

- Answer: Formazans exhibit tautomerism (e.g., hydrazone-azo equilibrium) and isomerism (e.g., E/Z configurations). These can lead to split peaks in NMR or shifted bands in IR/Raman spectra. For example:

- <sup>13</sup>C NMR distinguishes between 1,3- and 1,5-diphenyl isomers based on aromatic carbon shifts.

- X-ray crystallography resolves geometric isomerism (e.g., dihedral angles between benzothiazole and phenyl groups) .

Q. What experimental controls are critical when using this compound in cytotoxicity studies?

- Answer:

- Solvent controls (e.g., DMSO) to exclude vehicle toxicity.

- Background absorbance correction to account for non-enzymatic MTT reduction.

- Dose-response curves to assess compound interference with mitochondrial enzymes.

- Validation with alternative assays (e.g., ATP quantification) to confirm viability results .

Q. How can computational methods aid in understanding the structure-activity relationship of this compound derivatives?

- Answer:

- Molecular docking predicts binding interactions with biological targets (e.g., enzymes in MTT reduction pathways).

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior.

- Molecular dynamics simulations assess stability of formazan-protein complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.